1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is a chemical compound that features a benzodioxole ring fused with a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with appropriate reagents to introduce the butanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound has a similar benzodioxole structure but differs in the functional group attached to the ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: This compound features a thiazole ring and is evaluated for its antitumor activities.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is unique due to its specific combination of the benzodioxole ring and butanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,8H,5,7H2,1-2H3 |
InChI Key |
PYJUDLMZSCWVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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